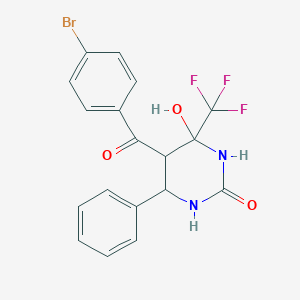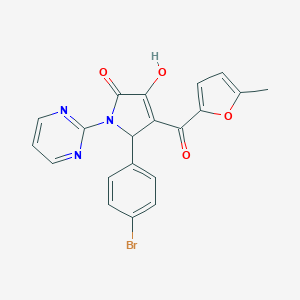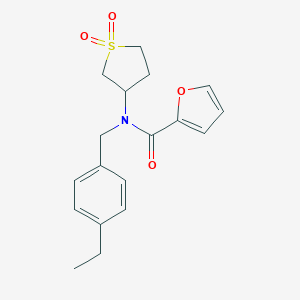![molecular formula C23H31NO2 B385092 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine CAS No. 615281-75-9](/img/structure/B385092.png)
4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals, has been a subject of significant attention . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
Chemical Reactions Analysis
The chemical reactions involving morpholines have been studied extensively . For instance, heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported . In 2017, the synthesis of morpholines from the simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization was demonstrated .
Wissenschaftliche Forschungsanwendungen
Drug Development and Medicinal Chemistry
4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine: has significant potential in drug development due to its structural characteristics. The presence of the morpholine ring, which is known for its versatility in medicinal chemistry, allows for the creation of compounds with a variety of biological activities . The adamantyl group can enhance drug-like properties, such as stability and lipophilicity, which are crucial for the pharmacokinetics of a drug. This compound could be used to synthesize novel therapeutic agents with improved efficacy and safety profiles.
Quantum Chemical Calculations and Spectroscopic Analysis
The compound’s unique structure makes it an excellent candidate for quantum chemical calculations and spectroscopic analysis . Researchers can use Density Functional Theory (DFT) to predict the compound’s reactivity, stability, and electronic properties. Such studies are fundamental in understanding how the compound interacts at the molecular level, which is essential for designing drugs with specific targets.
Corrosion Inhibition
Morpholine derivatives are known to be effective corrosion inhibitors, particularly in steam systems of fossil fuel and nuclear power plants . The acetyl group in 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine could potentially enhance these properties, making it a valuable compound for industrial applications where corrosion resistance is critical.
Solubility Enhancement
The morpholine moiety is commonly used as a solubility enhancer in pharmaceutical formulations . It can improve the solubility of hydrophobic drugs, thereby increasing their bioavailability. This compound could be explored for its use in enhancing the solubility of new drug candidates, which is often a significant challenge in drug formulation.
Chemical Emulsification
Morpholine and its derivatives are used as chemical emulsifiers in various industrial processes . 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine could be investigated for its emulsification properties, which could be beneficial in the production of paints, coatings, and other materials that require stable emulsions.
Agricultural Chemicals
The structural components of 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine suggest that it could be useful in the synthesis of agricultural chemicals . The compound could be modified to create pesticides or fungicides with specific properties, such as increased potency or reduced environmental impact.
Eigenschaften
IUPAC Name |
2-[3-(4-methylphenyl)-1-adamantyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-17-2-4-20(5-3-17)23-13-18-10-19(14-23)12-22(11-18,16-23)15-21(25)24-6-8-26-9-7-24/h2-5,18-19H,6-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVQHYWNHMDFGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CC(=O)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(diethylamino)propyl]-4-hydroxy-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B385009.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide](/img/structure/B385010.png)
![(4E)-5-(4-Tert-butylphenyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione](/img/structure/B385011.png)
![(4E)-5-(furan-2-yl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B385012.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B385013.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B385016.png)


![(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B385024.png)
![(E)-(4-chlorophenyl)-[1-[2-(diethylazaniumyl)ethyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]methanolate](/img/structure/B385025.png)
![2-[(4-bromobenzoyl)amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B385027.png)
![5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385029.png)

![(E)-(4-chlorophenyl)-[1-[2-(diethylazaniumyl)ethyl]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-3-ylidene]methanolate](/img/structure/B385031.png)